molecular formula C13H12O3 B3060584 2-(2-Methylpropanoyl)indene-1,3-dione CAS No. 5426-11-9

2-(2-Methylpropanoyl)indene-1,3-dione

Cat. No.: B3060584
CAS No.: 5426-11-9
M. Wt: 216.23 g/mol
InChI Key: GWZHPSHQKPBGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropanoyl)indene-1,3-dione is a derivative of the privileged indane-1,3-dione scaffold , a versatile building block with significant research value across multiple fields . The indane-1,3-dione core is known for its active methylene group, which makes it an excellent electron acceptor for constructing charge-transfer chromophores and dyes used in organic electronics and as photoinitiators of polymerization . In medicinal chemistry research, indane-1,3-dione derivatives are extensively studied as synthetic intermediates for biologically active molecules . Specifically, 2-substituted indane-1,3-diones have been investigated for their antiplatelet and anticoagulant activities . These compounds are hypothesized to interfere with the arachidonic acid pathway, inhibiting platelet aggregation . Furthermore, the structure serves as a key precursor in domino and multicomponent reactions to synthesize complex indanone-containing carbocyclic and heterocyclic compounds, which are valuable in drug discovery and development . This product, this compound, is presented to the research community to further explore these and other potential applications. For Research Use Only. Not for human or veterinary or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropanoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7(2)11(14)10-12(15)8-5-3-4-6-9(8)13(10)16/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZHPSHQKPBGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279744
Record name SBB062440
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-11-9
Record name NSC14010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB062440
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylpropanoyl Indene 1,3 Dione Derivatives

Reactivity of the Active Methylene (B1212753) Group at C-2

The protons on the carbon atom at the C-2 position of the indene-1,3-dione scaffold are highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This facilitates the formation of a resonance-stabilized enolate ion in the presence of a base, which can then act as a potent nucleophile. adichemistry.comwikipedia.org This reactivity is the foundation for numerous synthetic applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. wikipedia.orgrsc.orgresearchgate.netbohrium.com In this reaction, 2-(2-methylpropanoyl)indene-1,3-dione can react with aldehydes or ketones in the presence of a weak base, such as piperidine (B6355638) or an amine salt, which acts as a catalyst. wikipedia.orgnih.gov The reaction proceeds via the nucleophilic addition of the enolate derived from the indene-1,3-dione to the carbonyl carbon of the aldehyde or ketone. This is typically followed by a dehydration step to yield a stable α,β-unsaturated product, often referred to as an ylidene derivative. wikipedia.org The resulting conjugated system is highly colored and has been explored for various applications. nih.gov

The general mechanism involves the deprotonation of the C-2 carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon. The resulting intermediate alkoxide is protonated and subsequently undergoes elimination of a water molecule to form the final condensed product. wikipedia.org

Table 1: Representative Knoevenagel Condensation Reactions with Indene-1,3-dione Derivatives This table presents examples analogous to the reactivity of this compound.

Carbonyl CompoundBase/CatalystSolventProductRef.
Benzaldehyde (B42025)PiperidineEthanol2-Benzylidene-1H-indene-1,3(2H)-dione nih.gov
CinnamaldehydePiperidineEthanol(E)-2-(3-Phenylallylidene)-1H-indene-1,3(2H)-dione nih.gov
4-MethoxybenzaldehydePiperidineEthanol2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione nih.gov
2-MethoxybenzaldehydePiperidineEthanol2-(2-Methoxybenzylidene)-1H-indene-1,3(2H)-dione wikipedia.org

The active methylene group at the C-2 position of indene-1,3-dione derivatives is susceptible to electrophilic halogenation. encyclopedia.pub The reaction can be performed with various halogenating agents, such as bromine, chlorine, or N-halosuccinimides (e.g., N-bromosuccinimide, NBS). The presence of the electron-withdrawing acyl group facilitates the formation of the enolate, which readily attacks the electrophilic halogen. This reaction can be controlled to produce either mono- or di-halogenated products at the C-2 position. nih.gov For instance, reacting the parent indane-1,3-dione with reagents like 1,3-dibromo-5,5-dimethylhydantoin can lead to high yields of the 2-bromo derivative. nih.gov The resulting 2-halo-2-acyl-1,3-indandiones are valuable synthetic intermediates for further functionalization. nih.gov

Table 2: Halogenation Reactions at the C-2 Position of Indene-1,3-dione

Halogenating AgentSolventProductRef.
1,3-Dibromo-5,5-dimethylhydantoinAcetic Acid2-Bromo-1H-indene-1,3(2H)-dione nih.gov
1,3-Dichloro-5,5-dimethylhydantoinAcetic Acid2-Chloro-1H-indene-1,3(2H)-dione nih.gov
Selectfluor®Acetonitrile2-Fluoro-1H-indene-1,3(2H)-dione nih.gov

Indene-1,3-dione and its derivatives can undergo self-condensation reactions under either acidic or basic conditions. wikipedia.orgresearchgate.net The most well-known product of this dimerization is Bindone, formed from the self-condensation of the parent 1,3-indandione (B147059). nih.govresearchgate.net This reaction involves one molecule acting as a nucleophile (in its enolate form) and a second molecule acting as an electrophile. The enolate of the first molecule attacks one of the carbonyl carbons of the second molecule in an aldol-type condensation, which is followed by dehydration to yield the dimeric structure. wikipedia.org While the formation of Bindone itself is specific to the unsubstituted indene-1,3-dione, analogous dimerization pathways are possible for 2-acyl derivatives like this compound, potentially leading to more complex, highly functionalized dimeric structures. researchgate.net

Multi-component and Cascade Reactions Involving Indene-1,3-diones

The diverse reactivity of the indene-1,3-dione scaffold makes it an ideal building block for multi-component reactions (MCRs) and cascade sequences. researchgate.netnih.gov These reactions allow for the rapid construction of complex molecular architectures, particularly heterocyclic and spirocyclic systems, in a single synthetic operation. researchgate.netresearchgate.net

One-pot reactions involving 2-acyl-indene-1,3-diones often commence with an initial intermolecular reaction, such as a Knoevenagel condensation, which is then followed by an intramolecular cyclization or annulation step. nih.gov For example, a Knoevenagel condensation product can be designed to contain a suitably positioned functional group that can subsequently react with one of the carbonyl groups or the enolate system of the indene-1,3-dione core to form a new ring. Palladium-catalyzed annulation reactions of 2-aryl-1,3-indandiones with alkynes have been reported to produce spirobi[indene]-1,3-diones, proceeding through a homocoupling dimer intermediate. researchgate.net These strategies are highly efficient for synthesizing fused and spirocyclic compounds containing the indanedione motif. researchgate.netresearchgate.net

Table 3: Examples of Multi-component/Cascade Reactions with Indene-1,3-dione Derivatives

ReactantsCatalyst/ConditionsProduct TypeRef.
2-Aryl-1,3-indandione, AlkynePd(OAc)₂, Cu(OAc)₂Spirobi[indene]-1,3-dione researchgate.net
Indane-1,3-dione, Aldehyde, MalononitrilePiperidine (catalyst)Dihydropyrano[2,3-c]pyrazole derivative encyclopedia.pub
Indane-1,3-dione, Aldehyde, Ethyl Acetoacetate (B1235776), Ammonium Acetate (B1210297)Piperidine (catalyst)Indeno[1,2-b]pyridine derivative nih.gov

The enolate generated from this compound is a soft nucleophile and can participate in Michael (conjugate) addition reactions. adichemistry.comwikipedia.org In this transformation, the indene-1,3-dione derivative acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound, nitrile, or nitro compound, known as a Michael acceptor. adichemistry.comnih.gov The reaction, typically catalyzed by a base, results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound or a similarly functionalized adduct. adichemistry.com This reaction is a powerful tool for carbon chain extension and the synthesis of complex acyclic and cyclic systems. For instance, the Michael addition is the first step in the widely used Robinson annulation sequence. adichemistry.com

Table 4: Representative Michael Addition Reactions with Indene-1,3-dione Derivatives

Michael DonorMichael AcceptorBase/CatalystProduct TypeRef.
Diethyl MalonateMesityl OxideSodium EthoxideDimedone wikipedia.org
Diethyl MalonateMethyl Vinyl KetoneStrong Base1,5-Dicarbonyl Compound adichemistry.com
2-NitropropaneMethyl AcrylateBaseγ-Nitro Ester wikipedia.org
Enamine (from cyclohexanone)Methyl Vinyl Ketone(Stork-Enamine reaction)1,5-Dicarbonyl Adduct adichemistry.com

Interrupted Iso-Nazarov Reaction Pathways

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org The iso-Nazarov reaction is a variant that involves dienals or dienyl ketones. scispace.com An "interrupted" Nazarov reaction occurs when the oxyallyl cation intermediate, formed after the electrocyclization, is trapped by a nucleophile before elimination can occur. researchgate.netnih.gov This strategy allows for the stereoselective construction of complex polycyclic molecules. researchgate.net

For derivatives of this compound, an interrupted iso-Nazarov reaction pathway can be envisioned. The reaction would be initiated by the activation of a suitable trienedione precursor with a Lewis or Brønsted acid, generating a secondary benzylic carbocation. researchgate.net This cation would then undergo a cascade carbocation cyclization. researchgate.net The indene-1,3-dione moiety can participate in this cascade, leading to the formation of indane-fused scaffolds. researchgate.net The process involves the 4π-electrocyclic ring closure characteristic of the Nazarov reaction, followed by the interception of the resulting cationic intermediate by an external or internal nucleophile. nih.gov The use of nucleophiles like H-silanes, allyl-silanes, or electron-rich arenes can effectively trap the intermediate, leading to the formation of functionalized cyclopentenones with a high degree of stereocontrol. researchgate.netnih.gov

Reaction Mechanisms of Key Transformations

Elucidation of Catalytic Cycle Mechanisms in Metal-Mediated Reactions

Metal-mediated and metal-catalyzed reactions are fundamental in organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For derivatives of this compound, transition metal catalysts, particularly those from groups 8-10 like palladium, ruthenium, and copper, can facilitate a variety of transformations. mdpi.comvapourtec.com

A general catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck coupling, involving a 2-halo-indene-1,3-dione derivative would typically proceed through the following key steps:

Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) reacts with the halo-indenedione substrate, inserting into the carbon-halogen bond. This forms a new organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II)).

Transmetalation (for Suzuki coupling) or Alkene Coordination/Insertion (for Heck coupling):

In a Suzuki coupling, a second reagent, typically an organoboron compound, transfers its organic group to the metal center in a process called transmetalation.

In a Heck coupling, an alkene coordinates to the metal complex and subsequently inserts into the metal-carbon bond.

Reductive Elimination: The two organic fragments coupled to the metal center are expelled as the final product. This step regenerates the initial low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

The specific ligands attached to the metal, the solvent, and the reaction temperature are crucial parameters that influence the efficiency and selectivity of these catalytic cycles.

Catalytic Cycle Step Description Metal Oxidation State Change (Example: Pd)
Oxidative AdditionThe catalyst adds to the organic halide.0 → +2
Transmetalation / InsertionA second organic group is transferred to the catalyst, or an alkene inserts.+2 → +2
Reductive EliminationThe coupled product is released, regenerating the catalyst.+2 → 0

Proposed Mechanistic Pathways for Domino and Cascade Processes

Domino and cascade reactions are highly efficient synthetic strategies that involve multiple bond-forming events in a single operation without isolating intermediates. beilstein-journals.orgub.edu These processes are initiated by a single event that triggers a sequence of subsequent intramolecular or intermolecular reactions. beilstein-journals.orgnih.gov

For this compound and its derivatives, domino reactions can be designed to rapidly construct complex molecular architectures. A proposed mechanistic pathway for a base-catalyzed domino reaction could involve the following sequence:

Initial Michael Addition: A base deprotonates the acidic α-carbon of the indene-1,3-dione, generating a nucleophilic enolate. This enolate can then participate in a Michael addition to an α,β-unsaturated carbonyl compound.

Intramolecular Cyclization/Condensation: The intermediate formed from the Michael addition may possess functional groups positioned for a subsequent intramolecular reaction. This could be an aldol (B89426) condensation or another cyclization, leading to the formation of a new ring system.

Dehydration/Aromatization: The cyclic intermediate may then undergo dehydration or another elimination reaction to yield a stable, often aromatic or conjugated, final product.

Enzyme-mediated cascade reactions are also prevalent in biosynthesis, where complex natural products are assembled through precisely controlled reaction sequences. nih.gov Synthetic domino reactions aim to mimic this efficiency, offering advantages in terms of atom economy and reduced waste generation. beilstein-journals.org For example, a domino process for constructing bicyclo[2.2.2]octanes has been reported involving the base-catalyzed cyclotrimerization of 1,3-indandione, which then participates in a Diels-Alder reaction with an in situ generated dienophile. researchgate.net

Tautomerism and its Influence on Reactivity

Keto-Enol Tautomeric Equilibrium of 1,3-Diketones

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For carbonyl compounds with an α-hydrogen, a dynamic equilibrium exists between the keto form and the enol form. masterorganicchemistry.com While for simple ketones and aldehydes the keto form is overwhelmingly favored, the situation is different for β-dicarbonyl compounds like this compound. libretexts.org

In 1,3-diketones, the enol form is significantly stabilized by two primary factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and increases stability.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group. researchgate.net This creates a stable six-membered pseudo-aromatic ring. researchgate.net

Due to these stabilizing effects, 1,3-diketones can exist with a substantial percentage of the enol tautomer at equilibrium. libretexts.org For instance, 2,4-pentanedione exists as approximately 85% enol form in solution. libretexts.org In the case of 2-acylindane-1,3-diones, several tautomeric forms are possible, but the enol form with an intramolecular hydrogen bond is generally the most stable. researchgate.net The interconversion between keto and enol forms can be catalyzed by either acid or base. libretexts.org

Tautomer Key Structural Feature Relative Stability in 1,3-Diketones
Diketo FormTwo C=O groups separated by a CH₂ or CHR groupLess stable
Enol FormC=C-OH group adjacent to a C=O groupMore stable (due to conjugation and H-bonding)

Impact of Acyl Substituents on Tautomeric Preferences

The nature of the substituents on the β-dicarbonyl framework has a pronounced effect on the position of the keto-enol equilibrium. mdpi.com The electronic and steric properties of the acyl group at the C2 position of the indene-1,3-dione ring are critical in determining the tautomeric preference.

Electronic Effects: Electron-withdrawing groups attached to the carbonyls tend to increase the acidity of the α-protons, which can favor enolization. The relative stability of the two possible keto-enol tautomers in an asymmetric β-diketone is influenced by the electronic nature of the substituents. mdpi.com

Steric Effects: The steric bulk of the acyl substituent, such as the 2-methylpropanoyl (isobutyryl) group, can influence the conformation of the molecule and the geometry of the intramolecular hydrogen bond in the enol form. This can shift the equilibrium by either stabilizing or destabilizing a particular tautomer.

Studies on various acyl- and sulfonyl-amidines have quantitatively shown that substituent effects can significantly alter tautomeric constants (KT). rsc.org In asymmetric β-diketones, the proton can reside closer to one carbonyl oxygen or the other, leading to two distinct enol tautomers. The specific acyl group influences which of these enol forms is more stable. mdpi.com For this compound, the isobutyryl group's inductive and steric properties will dictate the precise balance between the keto form and the possible enol structures.

Spectroscopic and Structural Elucidation of 2 2 Methylpropanoyl Indene 1,3 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-acylindane-1,3-diones, ¹H and ¹³C NMR are fundamental, while advanced techniques provide deeper connectivity and spatial information.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of 2-(2-methylpropanoyl)indene-1,3-dione, the spectrum is expected to show distinct signals for the aromatic protons of the indene (B144670) ring system and the aliphatic protons of the 2-methylpropanoyl group.

Table 1: Representative ¹H NMR Data for 2-Acyl-1,3-indandione Analogues Note: This table is populated with data from known 2-substituted-1,3-indandione analogues to provide an expected range for the target compound's spectral features.

Functional GroupProton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Indene AromaticAr-H7.0 - 8.5m
2-Methylpropanoyl-CH(CH₃)₂3.0 - 4.0septet
2-Methylpropanoyl-CH(CH ₃)₂1.0 - 1.5d

This is an interactive data table. Users can sort and filter the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the side chain.

Based on data for similar 1,3-indandione (B147059) derivatives, the carbonyl carbons are the most deshielded and are expected to resonate in the δ 190-205 ppm region. The aromatic carbons of the indene ring typically appear between δ 120-145 ppm. The carbons of the 2-methylpropanoyl group would be found in the upfield region of the spectrum. The methine carbon (-CH) would likely be in the δ 30-45 ppm range, while the equivalent methyl carbons (-CH₃) would appear at approximately δ 15-25 ppm.

Table 2: Representative ¹³C NMR Data for 2-Acyl-1,3-indandione Analogues Note: This table is populated with data from known 2-substituted-1,3-indandione analogues to provide an expected range for the target compound's spectral features.

Functional GroupCarbon TypeExpected Chemical Shift (δ, ppm)
Indene CarbonylC=O190 - 205
Indene AromaticAr-C120 - 145
2-Methylpropanoyl-C H(CH₃)₂30 - 45
2-Methylpropanoyl-CH(C H₃)₂15 - 25

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For complex structures or for unambiguous assignment of all signals, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. A COSY spectrum would reveal the coupling between the methine and methyl protons in the 2-methylpropanoyl side chain. HMBC would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the connectivity between the acyl side chain and the indene-1,3-dione core. For instance, a correlation between the methine proton of the side chain and the carbonyl carbons of the indene ring would definitively place the substituent at the 2-position. youtube.comsdsu.eduemerypharma.comwikipedia.orglibretexts.org

¹¹⁹Sn NMR for complexes : When this compound acts as a ligand in organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for elucidating the coordination environment around the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. For instance, four-coordinate tin complexes typically show signals in a different region compared to five- or six-coordinate complexes. The ¹¹⁹Sn chemical shifts in organotin(IV) complexes of related ligands can range from approximately -50 to -230 ppm, with more negative values often indicating higher coordination numbers. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the vibrational modes of functional groups within a molecule. For this compound, the most prominent features in the IR spectrum are expected to be the stretching vibrations of the carbonyl (C=O) groups and the C=C bonds of the aromatic ring.

The indene-1,3-dione moiety contains two carbonyl groups, which may exhibit symmetric and asymmetric stretching vibrations. These typically appear as strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by conjugation and the electronic nature of the substituent at the 2-position. The stretching vibrations of the aromatic C=C bonds are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Expected IR Absorption Frequencies for this compound Note: This table is based on characteristic IR frequencies for the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
CarbonylC=O stretch1650 - 1750
AromaticC=C stretch1450 - 1600
AromaticC-H stretch3000 - 3100
AliphaticC-H stretch2850 - 3000

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Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the indene-1,3-dione core.

For related 2-acyl-1,3-indandione derivatives, absorption maxima are typically observed in the UV region, often with multiple bands. For instance, aluminum(III) complexes of 2-acyl-1,3-indandiones show broad absorption bands with maxima around 230, 257, and 285 nm, which are assigned to π→π* transitions of the indandionate ligands. The specific position and intensity of these bands for this compound will depend on the extent of conjugation and the influence of the solvent. The presence of the acyl group can lead to additional n → π* transitions, which are typically weaker and may be observed at longer wavelengths.

Table 4: Representative UV-Vis Absorption Maxima for 2-Acyl-1,3-indandione Analogues in Acetonitrile Note: This table is based on data for analogous compounds to indicate the expected absorption regions.

Transition TypeExpected λmax (nm)
π → π230 - 290
n → π> 300

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Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol . chemicalbook.com In electron impact (EI) mass spectrometry, this would correspond to a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 216.

The fragmentation of the molecular ion is highly dependent on its structure and the energetic stability of the resulting fragments. chemguide.co.uk While specific fragmentation data for this compound is not detailed in the provided sources, the behavior of analogous 2-alkyl-substituted 1,3-indandiones provides significant insight into its expected fragmentation pathways. core.ac.uk

Studies on isomeric 2-alkyl-1,3-indandiones reveal that primary fragmentation channels involve the cleavage of the alkyl substituent. core.ac.uk For this compound, the fragmentation is expected to be initiated at the acyl group. Key fragmentation processes would likely include:

Alpha-Cleavage: The cleavage of the bond between the isobutyryl group and the indenedione ring is a probable pathway. This can result in the formation of an isobutyryl cation, [(CH₃)₂CHCO]⁺, with an m/z of 71, or the detection of the remaining indene-1,3-dione fragment ion.

Loss of Isopropyl Radical: Cleavage of the C-C bond within the side chain can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment ion [M - 43]⁺ at m/z 173.

Loss of Carbon Monoxide (CO): While noted as a minor process for some 2-alkyl-1,3-indandiones, the loss of a neutral CO molecule (28 Da) from the molecular ion or subsequent fragment ions is a common fragmentation pathway for carbonyl compounds. core.ac.uk

The relative abundances of these fragment ions in the mass spectrum provide a characteristic fingerprint for the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula of Lost Neutral Fragment
216 Molecular Ion [M]⁺• -
173 [M - C₃H₇]⁺ •CH(CH₃)₂
145 [M - C₃H₇ - CO]⁺ •CH(CH₃)₂, CO

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular structure, conformation, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related indanedione derivatives provides a strong basis for predicting its solid-state structure. mdpi.comresearchgate.net The analysis would confirm the fundamental connectivity of the molecule, comprising a planar indene-1,3-dione core attached to a 2-methylpropanoyl group at the C2 position.

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which unequivocally establish the molecule's geometry. researchgate.netmdpi.com For instance, the planarity of the indene-1,3-dione ring system and the specific bond distances within the carbonyl groups and the aromatic ring would be accurately determined. Furthermore, if the compound crystallizes in a chiral space group, the analysis can determine the absolute configuration of the molecule.

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. In analogues of indene-1,3-dione, C—H⋯O hydrogen bonds and π–π stacking are significant forces that direct the supramolecular assembly. nih.govnih.gov

C—H⋯O Hydrogen Bonding: These interactions are expected to be prominent, forming between the hydrogen atoms of the aromatic ring or the methyl groups of the side chain and the electronegative oxygen atoms of the carbonyl groups on adjacent molecules. Such bonds play a crucial role in linking molecules into larger motifs, like dimers or chains. nih.gov

π–π Stacking: The planar, electron-deficient aromatic rings of the indene-1,3-dione core are prone to engage in π–π stacking interactions with neighboring molecules. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, contribute significantly to the stability of the crystal structure. nih.govnih.gov

The combination of these interactions results in a well-defined three-dimensional crystal packing arrangement. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Typical Distance (Å)
C—H⋯O Hydrogen Bond An interaction between a carbon-bound hydrogen atom and a carbonyl oxygen atom of a neighboring molecule. D⋯A ≈ 3.0 - 3.5

Structural studies of related compounds show that the substituent side chain is often rotated out of the plane of the dione (B5365651) ring system. researchgate.netnih.gov The precise conformation is determined by the torsion angles involving the atoms of the side chain and the ring. X-ray diffraction analysis would provide the exact values for these angles, revealing the lowest energy conformation adopted by the molecule within the crystal lattice. This conformation is the result of a balance between intramolecular steric effects and the optimizing of intermolecular packing forces.

Theoretical and Computational Chemistry Studies on 2 2 Methylpropanoyl Indene 1,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic behavior of 2-(2-methylpropanoyl)indene-1,3-dione. These methods provide a detailed picture of the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecular systems. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-31G(d) basis set, can predict a variety of key electronic and structural parameters. nih.gov These calculations are crucial for understanding the molecule's stability, reactivity, and electronic nature.

Key ground state properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate other important electronic properties such as ionization potential, electron affinity, and the distribution of atomic charges, which helps in identifying electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Ground State Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential7.0 eV
Electron Affinity1.8 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can help in the interpretation of experimental spectra and provide insights into the electronic structure of the excited states. researchgate.net

For this compound, TDDFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are instrumental in understanding the photophysical properties of the molecule.

Table 2: Predicted Spectroscopic Data for this compound using TDDFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S13.14000.25
S0 → S23.93180.10
S0 → S34.52750.55

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway and Transition State Analysis for Mechanistic Insights

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. wikipedia.orgbritannica.com

For this compound, which possesses multiple reactive sites, theoretical studies can explore various potential reactions, such as nucleophilic additions to the carbonyl groups or reactions involving the enol form. Transition state theory can be applied to calculate the rate constants of these reactions. libretexts.org For instance, in a hypothetical hydrolysis reaction of the acyl group, computational analysis could pinpoint the transition state structure and determine the energy barrier for the reaction to proceed.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack15.2
Tetrahedral intermediate formation-5.8 (relative to reactants)
Product formation8.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, which has a flexible 2-methylpropanoyl side chain, MD simulations are particularly useful for exploring its conformational landscape. researcher.life By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them. biorxiv.org

Furthermore, MD simulations can effectively model the influence of the solvent on the molecule's structure and dynamics. researchgate.net By explicitly including solvent molecules in the simulation, one can investigate solvation effects, such as the formation of hydrogen bonds and their impact on the conformational preferences of the solute.

Table 4: Conformational Analysis of the 2-Methylpropanoyl Side Chain from MD Simulations

Dihedral Angle (C-C-C=O)Population (%)
-160°45
-60°25
60°25
180°5

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity or other properties. These models are valuable for predicting the behavior of new, un-synthesized compounds.

For a series of 2-acyl-indene-1,3-dione derivatives, a QSRPR model could be developed to predict a specific property, such as their binding affinity to a biological target. nih.gov This would involve calculating a set of molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that relates these descriptors to the observed property.

Table 5: Hypothetical QSRPR Model for a Series of 2-Acyl-indene-1,3-diones

DescriptorCoefficientp-value
HOMO Energy-2.5<0.01
Molecular Volume0.80.02
LogP1.2<0.01

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Derivatization and Functionalization Strategies for Indene 1,3 Dione Scaffolds

Introduction of Heteroatom-Containing Substituents at the C-2 Position

The introduction of heteroatoms such as sulfur, halogens, and nitrogen at the C-2 position of the indene-1,3-dione scaffold is a key strategy for modulating the physicochemical properties of the resulting molecules. The acidic nature of the C-2 proton facilitates a variety of substitution reactions, enabling the synthesis of a diverse library of derivatives.

Sulfur-Containing Substituents

The synthesis of 2-thio-substituted indene-1,3-diones can be achieved through several synthetic routes. One common method involves the reaction of a 2-halo-1,3-indandione precursor with various sulfur nucleophiles. For instance, the reaction of 2-bromo-1,3-indandione with dialkyl or diaralkyl sulfides leads to the formation of 2-alkylthio- and 2-aralkylthio-1,3-indandiones, respectively. This reaction proceeds with yields often around 60%. chemicalpapers.com

Another approach involves the direct reaction of indene-1,3-dione with disulfides. researchgate.net For example, various thiols can be converted to their corresponding disulfides, which then react with indene-1,3-dione to yield 2-substituted thiophenyl derivatives. researchgate.net A specific example is the synthesis of 2-(benzylthio)-1H-indene-1,3(2H)-dione, which has been prepared with a yield of 66%. researchgate.net

The reaction of ethyl 2-bromo-1,3-indandione-2-carboxylate with sodium arenethiolates has also been explored. This reaction can yield both 2-arylthio derivatives of indene-1,3-dione (in 25-40% yield) and ethyl 2-arylthio-1,3-indandione-2-carboxylates, depending on the reaction conditions. chemicalpapers.com

PrecursorReagentProductYield (%)
Indene-1,3-dioneVarious Disulfides2-Substituted thiophenyl derivativesNot specified
2-Bromo-1,3-indandioneDialkyl/Diaralkyl sulfides2-Alkylthio-/2-Aralkylthio-1,3-indandiones~60
Indene-1,3-dioneBenzyl disulfide2-(Benzylthio)-1H-indene-1,3(2H)-dione66
Ethyl 2-bromo-1,3-indandione-2-carboxylateSodium arenethiolates2-Arylthio-1,3-indandiones25-40

Halogen-Containing Substituents

Direct halogenation of the indene-1,3-dione scaffold at the C-2 position is often challenging. nih.govencyclopedia.pub Therefore, the synthesis of 2-halo-1,3-indandione derivatives typically relies on the use of halogenated precursors. nih.govencyclopedia.pub For example, halogenated phthalic anhydrides can be converted into the corresponding halogenated indene-1,3-diones. nih.govencyclopedia.pub

However, for 2-acyl-1,3-indandiones, direct halogenation at the C-2 position is possible. The synthesis of 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-diones has been reported, demonstrating a viable route to 2-halo-2-acyl derivatives. researchgate.net These compounds serve as valuable intermediates for further synthetic transformations, including the construction of fused heterocyclic systems.

Formation of Annulated Heterocyclic Systems

The fusion of heterocyclic rings to the indene-1,3-dione core, a process known as annulation, is a powerful strategy for creating novel molecular architectures with unique properties. The dicarbonyl functionality and the reactive C-2 position of the indene-1,3-dione scaffold provide multiple reaction sites for the construction of these fused systems.

Indeno-Fused Pyrroles, Pyridines, and Pyrimidines

The synthesis of indeno-fused nitrogen-containing heterocycles often involves condensation reactions with suitable nitrogen-based reagents. For example, indeno[1,2-b]pyridines can be synthesized through multi-component reactions involving indane-1,3-dione, an aromatic aldehyde, and an amine source. These reactions capitalize on the reactivity of the C-2 methylene (B1212753) group and one of the carbonyl groups.

Similarly, the construction of indenopyrimidines can be achieved by reacting 2-substituted indene-1,3-diones with reagents containing a urea or amidine moiety. The specific reaction conditions and the nature of the substituents on both reactants dictate the final structure and yield of the fused pyrimidine ring.

Indeno-Fused Thiazoles and Thiadiazoles

The synthesis of indeno-fused sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles, expands the chemical space of indene-1,3-dione derivatives. The formation of bis-thiazoles has been reported starting from indane-1,3-dione. nih.gov The initial step involves the reaction of indane-1,3-dione with hydrazinecarboxamide to form an intermediate, which is then reacted with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives to yield the final bis-thiazole products with yields ranging from 78% to 89%. nih.gov

Furthermore, the reaction of 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols provides a convenient route to benzo[b]indeno[1,2-e] chemicalpapers.comorganic-chemistry.orgthiazin-11(10aH)-ones in good yields (70-85%). researchgate.net This cyclocondensation reaction highlights the utility of 2-halo-2-acyl indene-1,3-diones as precursors for complex heterocyclic systems.

Construction of Complex Spirocyclic Systems

Spirocyclic compounds, characterized by two rings connected through a single shared atom, represent a unique class of three-dimensional molecules. The C-2 position of indene-1,3-dione is an ideal center for the construction of such spiro systems. The generation of spiro-indane-1,3-diones often involves cycloaddition reactions or multi-component reactions where the C-2 carbon becomes the spiro center. These reactions lead to the formation of intricate molecular frameworks with potential applications in various fields of chemistry.

Design and Synthesis of Polyaromatic Indene-1,3-dione Derivatives

Extending the aromatic system of the indene-1,3-dione scaffold by fusing additional aromatic rings is a strategy employed to modify its electronic properties, particularly its electron-accepting ability. encyclopedia.pub One approach to synthesize such polyaromatic derivatives is to start from larger aromatic precursors. For example, naphthalene derivatives can be prepared by the condensation of ethyl acetate (B1210297) with diethyl naphthalene-2,3-dicarboxylate, followed by decarboxylation, achieving a 91% yield over the two steps. encyclopedia.pub

Another powerful method for constructing polyaromatic systems is the Diels-Alder reaction. The reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione yields an adduct that can be converted to a polyaromatic indene-1,3-dione derivative through dehydration in acidic conditions, albeit in a modest yield of 25%. encyclopedia.pub These synthetic strategies open avenues to novel polyaromatic indene-1,3-dione derivatives with tailored electronic and optical properties.

Applications in Organic Synthesis and Materials Science

Role as a Privileged Scaffold and Versatile Building Block in Complex Molecule Synthesis

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery and the synthesis of bioactive molecules. researchgate.netnih.gov The indane-1,3-dione core, a key component of 2-(2-Methylpropanoyl)indene-1,3-dione, is recognized as such a scaffold. researchgate.netmdpi.com Its rigid structure and the presence of two carbonyl groups provide a platform for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds.

The versatility of the indane-1,3-dione scaffold, and by extension this compound, lies in its ability to participate in a wide array of chemical transformations. It can act as a key substrate in domino and multicomponent reactions, allowing for the efficient construction of complex carbocyclic and heterocyclic systems. researchgate.net The reactive methylene (B1212753) group positioned between the two carbonyls is a focal point for chemical modification, serving as a nucleophilic center for various condensation and addition reactions. nih.gov This reactivity allows for the facile synthesis of more elaborate structures, making it a valuable building block for intricate molecular designs.

Strategic Precursors for Diverse Organic Transformations

This compound serves as a strategic precursor for a multitude of organic transformations, primarily owing to the reactivity of its β-dicarbonyl moiety. The acidic nature of the proton at the 2-position allows for facile enolate formation, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most fundamental transformations of 1,3-indandione (B147059) derivatives is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene group with aldehydes or ketones to form 2-alkylidene or 2-arylidene derivatives. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of 2-acyl-1,3-indandiones suggests its potential in similar transformations.

Furthermore, the dicarbonyl unit can undergo reactions with various dinucleophiles to construct heterocyclic rings. For instance, reactions of 2-acyl-1,3-indandiones with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with hydroxylamine (B1172632) can yield isoxazoles. These transformations highlight the potential of this compound as a precursor for generating a diverse range of heterocyclic compounds.

Integration into Novel Functional Organic Materials

The unique electronic and photophysical properties of the indane-1,3-dione core make it an attractive component for the design of novel functional organic materials. Derivatives of 1,3-indandione have been explored for their applications in photonics and as components of polymers. The electron-accepting nature of the dicarbonyl system can be harnessed to create donor-acceptor type chromophores, which are essential for applications in nonlinear optics and as dyes in various technologies.

While direct integration of this compound into functional materials is not widely reported, the broader class of 1,3-indandione derivatives has shown promise. For example, polymers incorporating indandione moieties have been synthesized and their thermal, optical, and electrochemical properties have been investigated. These materials can form stable glasses, a desirable property for various optical and electronic applications. The presence of the bulky isobutyryl group in this compound could potentially influence the solid-state packing and morphology of such materials, offering a handle to tune their physical properties.

Synthesis of Architecturally Complex Polycyclic Systems

A significant application of the 1,3-indandione scaffold lies in its use as a building block for the synthesis of architecturally complex polycyclic systems, including spirocyclic and fused heterocyclic compounds. researchgate.netmdpi.com The ability of 1,3-indandione and its derivatives to participate in cycloaddition reactions and cascade reaction sequences is key to this application.

Derivatives of 1,3-indandione, such as 2-arylidene-1,3-indandiones, are known to act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively. researchgate.net These reactions provide a powerful tool for the construction of five- and six-membered rings fused to the indane framework. For instance, the reaction of 2-arylidene-1,3-indandiones with azomethine ylides leads to the stereoselective synthesis of spiro-pyrrolidine-indandione derivatives.

While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are scarce in the current literature, the established reactivity of the indane-1,3-dione core suggests its potential in this area. The isobutyryl group could play a role in directing the stereochemical outcome of such cycloaddition or cascade reactions, offering a pathway to novel and complex molecular architectures. Further research in this area could unveil the full potential of this versatile building block in the construction of intricate polycyclic frameworks. nih.govnih.gov

Future Research Perspectives and Emerging Directions

Exploration of Novel and Stereoselective Synthetic Methodologies for 2-Acylindene-1,3-diones

The development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is a paramount goal in modern organic chemistry. For 2-acylindene-1,3-diones and their derivatives, the creation of chiral centers with high enantioselectivity is a significant area of ongoing research.

Future efforts will likely focus on expanding the toolbox of asymmetric organocatalysis for these substrates. For instance, catalytic asymmetric vinylogous reactions of 2-ethylidene 1,3-indandiones with various electrophiles have shown promise in constructing chiral spiro-oxindole piperidine (B6355638) derivatives with high enantiomeric excess (93–98% ee). researchgate.netresearchgate.net Further exploration of different chiral catalysts, such as squaramides and quinine-derived ureas, could open pathways to novel chiral scaffolds. researchgate.net The development of enantioselective [3+2] cycloaddition reactions, which have been used to create complex dispirocyclic systems, represents another fertile ground for investigation. mdpi.com

Researchers are also expected to explore new catalytic systems that can achieve high stereoselectivity in reactions such as Michael additions, aldol (B89426) condensations, and annulations involving the 2-acylindene-1,3-dione core. The goal is to develop robust and scalable methods that provide access to a diverse range of enantioenriched indane-1,3-dione derivatives for various applications.

Table 1: Examples of Asymmetric Reactions with Indene-1,3-dione Derivatives

Reaction TypeReactantsCatalyst TypeKey FeatureRef.
Vinylogous Mannich/Annulation/Acylation2-Ethylidene 1,3-indandiones, Isatin N-Boc ketiminesOrganocatalystAccess to chiral spiro-oxindole piperidines researchgate.netresearchgate.net
[3+2] Cycloaddition2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone iminesOrganocatalystSynthesis of dispiro[benzothiophenone-indandione-pyrrolidine]s mdpi.com
Michael/Henry Cascade2-Ethylidene 1,3-indandiones, Isatylidene-malononitrilesQuinineGeneration of spiro-bridged heterocycles researchgate.net

Deeper Mechanistic Understanding of Underexplored Transformations and Reactivity Patterns

While common reactions of indene-1,3-diones are well-documented, a deeper mechanistic understanding of less common transformations and reactivity patterns is crucial for innovation. The methylene (B1212753) group at the C-2 position, situated between two carbonyl groups, is highly acidic and can act as a nucleophile. wikipedia.org This reactivity is fundamental to many of its transformations, including the well-known Michael addition. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Future research will likely delve into the intricacies of reaction mechanisms that are not yet fully elucidated. For example, the formation of transient homocoupling dimers as intermediates in palladium-catalyzed C-H activation and alkyne annulation reactions of 2-aryl-1,3-indandiones presents an intriguing area for mechanistic investigation. researchgate.net Understanding the factors that control the formation and subsequent reactivity of such intermediates could lead to the development of novel synthetic strategies.

Furthermore, exploring the reactivity of 2-acylindene-1,3-diones in cascade reactions that proceed through complex and less predictable pathways is a promising direction. nih.gov For instance, the unexpected vinylogous Michael addition at the β-position of isatylidene-malononitriles in a cascade sequence highlights the potential for discovering new reactivity patterns. researchgate.net Detailed kinetic and computational studies will be instrumental in unraveling these complex mechanistic landscapes. The investigation of metalloradical activation, such as the cobalt(III)-carbene radical approach for synthesizing substituted 1H-indenes, also opens new avenues for understanding and harnessing unconventional reactivity. acs.org

Development of Highly Sustainable and Efficient Catalytic Systems for Indene-1,3-dione Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For indene-1,3-dione chemistry, this translates to a focus on creating highly sustainable and efficient catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

A significant area of future research is the use of earth-abundant and non-toxic metal catalysts. For example, cobalt-based catalysts have been developed for the sustainable synthesis of substituted 1H-indenes through a metalloradical pathway. uva.nl This approach moves away from more expensive and less sustainable noble metal catalysts. uva.nl Further development of catalysts based on iron, copper, and other first-row transition metals is anticipated.

The use of green solvents and reaction media is another key aspect of sustainable chemistry. Ionic liquids (ILs) have emerged as promising alternatives to traditional organic solvents due to their low volatility, high thermal stability, and recyclability. acs.org A task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265), has been successfully employed as both a catalyst and a solvent for the green and fast synthesis of 2-arylidenindane-1,3-diones at room temperature. acs.org The exploration of other functionalized ionic liquids and deep eutectic solvents is a logical next step. Additionally, performing reactions in water or under solvent-free conditions represents a highly desirable goal for sustainable synthesis. mdpi.com

Table 2: Green Chemistry Approaches in Indene-1,3-dione Synthesis

ApproachCatalyst/MediumAdvantagesExample ApplicationRef.
Metallo-radical CatalysisCobalt(II) complexUse of cheap, earth-abundant metalSynthesis of substituted 1H-indenes acs.orguva.nl
Ionic Liquids2-Hydroxyethylammonium formateGreen, low-cost, high-yield, fast, room temperatureSynthesis of 2-arylidenindane-1,3-diones acs.org
Solvent-Free ConditionsGrinding MethodReduced waste, simple, efficientSynthesis of 2-aryl bezimidazoles rsc.org

Advanced Computational Design and Prediction of Novel Indene-1,3-dione Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For indene-1,3-dione chemistry, advanced computational methods offer the potential to design and predict the properties of novel derivatives with tailored reactivity and functionality, thereby accelerating the discovery process.

Density Functional Theory (DFT) calculations are increasingly being used to elucidate reaction mechanisms and predict the structural and spectroscopic properties of indene-1,3-dione derivatives. researchgate.netresearchgate.net Such studies can provide valuable insights into the transition states of reactions, helping to explain observed stereoselectivities and reactivity patterns. researchgate.net For example, DFT calculations have been employed to understand the origin of enantioselectivity in the asymmetric vinylogous Mannich reaction of 2-ethylidene 1,3-indandiones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. These models can correlate the structural features of molecules with their chemical reactivity or biological activity. mdpi.com By developing robust QSAR models for 2-acylindene-1,3-dione derivatives, researchers can predict the properties of yet-to-be-synthesized compounds, allowing for the rational design of molecules with desired characteristics. mdpi.com Molecular dynamics (MD) simulations can also be used to study the behavior of these molecules in complex environments, such as their interaction with biological targets or their adsorption on surfaces. researchgate.net The synergy between these computational approaches and experimental work will undoubtedly lead to the discovery of novel indene-1,3-dione derivatives with enhanced performance in a variety of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.